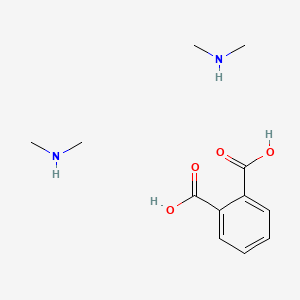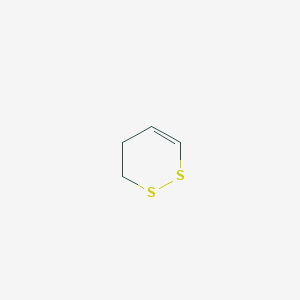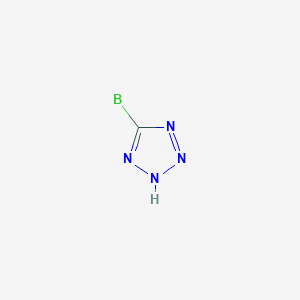
CID 71360412
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 71360412” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71360412 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. These methods often require precise control of temperature, pressure, and pH to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact. The specific industrial methods would be tailored to the chemical nature of this compound and the desired end-use.
Chemical Reactions Analysis
Types of Reactions
CID 71360412 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
CID 71360412 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical syntheses.
Biology: It may be used in studies involving biochemical pathways and molecular interactions.
Industry: It can be used in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of CID 71360412 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The detailed mechanism would be elucidated through experimental studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 71360412 can be identified based on structural and functional similarities. These compounds may include those with similar chemical backbones or functional groups.
Uniqueness
This compound may exhibit unique properties that distinguish it from other similar compounds. These properties could include specific reactivity, stability, or biological activity that make it particularly valuable for certain applications.
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and wide range of applications
Properties
CAS No. |
391207-83-3 |
|---|---|
Molecular Formula |
CHBN4 |
Molecular Weight |
79.86 g/mol |
InChI |
InChI=1S/CHBN4/c2-1-3-5-6-4-1/h(H,3,4,5,6) |
InChI Key |
AHLHXBWPSRCALN-UHFFFAOYSA-N |
Canonical SMILES |
[B]C1=NNN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


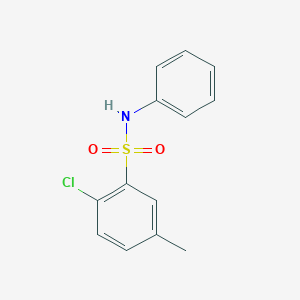
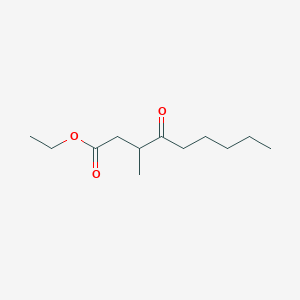
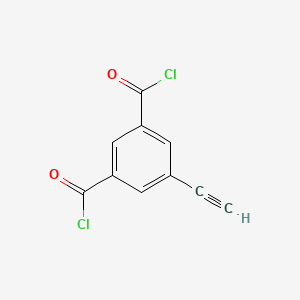
![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)
![2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole](/img/structure/B14256100.png)
![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-](/img/structure/B14256124.png)
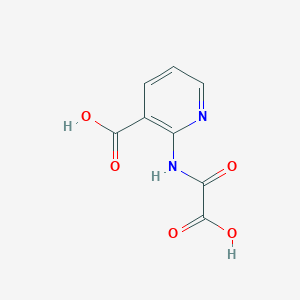
![5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine](/img/structure/B14256131.png)

![1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14256137.png)
